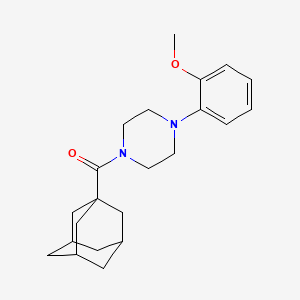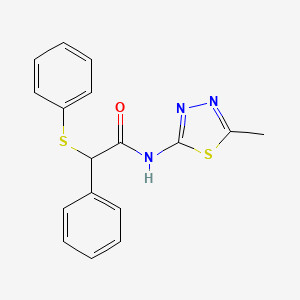
1-(9-anthrylmethyl)-N,N-diethyl-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-anthrylmethyl)-N,N-diethyl-3-piperidinecarboxamide, commonly known as ANK-3, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ANK-3 belongs to the class of piperidinecarboxamide compounds and has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. In
Mécanisme D'action
ANK-3 acts as a potent inhibitor of the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals and is expressed in sensory neurons. By inhibiting Nav1.7, ANK-3 reduces the transmission of pain signals and exhibits analgesic effects. ANK-3 also exhibits anticonvulsant activity by reducing the excitability of neurons.
Biochemical and Physiological Effects:
ANK-3 has been found to exhibit potent analgesic and anticonvulsant effects in animal models. It has also been found to exhibit minimal toxicity and side effects, making it a promising compound for further development. ANK-3 has been shown to have a long duration of action, making it a potential candidate for sustained-release formulations.
Avantages Et Limitations Des Expériences En Laboratoire
ANK-3 has several advantages for lab experiments. It is a novel compound that exhibits potent pharmacological activity and has the potential to be developed as a therapeutic drug. It has been optimized for high yield and purity, making it a viable compound for scientific research. However, ANK-3 also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics need to be further studied. Additionally, the mechanism of action of ANK-3 needs to be elucidated further to fully understand its pharmacological effects.
Orientations Futures
There are several future directions for the research and development of ANK-3. Firstly, further studies are needed to fully understand the mechanism of action of ANK-3. Secondly, the pharmacokinetics and pharmacodynamics of ANK-3 need to be further studied to optimize its therapeutic potential. Thirdly, ANK-3 has the potential to be developed as a novel analgesic drug and further studies are needed to explore its efficacy and safety in humans. Fourthly, ANK-3 has been found to exhibit anticonvulsant activity and further studies are needed to explore its potential as a treatment for epilepsy. Finally, ANK-3 has the potential to be developed as a sustained-release formulation, which could improve its efficacy and reduce dosing frequency.
Méthodes De Synthèse
The synthesis of ANK-3 involves the reaction of 9-bromomethylanthracene with diethylamine in the presence of sodium hydride to form 1-(9-anthrylmethyl)-N,N-diethyl-3-aminopropane. This intermediate is then reacted with ethyl chloroformate and piperidine to form ANK-3. The synthesis of ANK-3 has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
ANK-3 has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. It has been shown to act as a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. ANK-3 has been found to exhibit analgesic effects in animal models of pain and has the potential to be developed as a novel analgesic drug. ANK-3 has also been found to exhibit anticonvulsant activity and has the potential to be developed as a treatment for epilepsy.
Propriétés
IUPAC Name |
1-(anthracen-9-ylmethyl)-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-3-27(4-2)25(28)21-12-9-15-26(17-21)18-24-22-13-7-5-10-19(22)16-20-11-6-8-14-23(20)24/h5-8,10-11,13-14,16,21H,3-4,9,12,15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATUQCPEOIVRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)

![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
![4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
